molecular formula C17H13F3N2O4 B2739899 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine CAS No. 2034520-81-3

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2739899
CAS No.: 2034520-81-3
M. Wt: 366.296
InChI Key: ZXQWDKUAHNEEIU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a trifluoromethyl group at position 6 and a 1,3-benzodioxole-carbonyl-linked azetidinyloxy moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine ring and benzodioxole system may contribute to conformational rigidity and receptor binding . Such structural features are common in pharmaceuticals targeting kinases or neurotransmitter receptors, though specific applications for this compound remain underexplored in publicly available literature.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)14-2-1-3-15(21-14)26-11-7-22(8-11)16(23)10-4-5-12-13(6-10)25-9-24-12/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQWDKUAHNEEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and azetidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up while maintaining high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1) based on substituents, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) LogP Solubility (mg/mL) Reported Activity
Target Compound 2-azetidinyloxy-1,3-benzodioxole-carbonyl, 6-CF₃-pyridine ~435.3 3.2 (predicted) <0.1 (aqueous) Unknown (patent suggests kinase inhibition potential)
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate Pyrrolopyrimidine-piperidine-azetidine hybrid, 6-CF₃-pyridine ~789.7 4.5 0.05 (DMSO) JAK2/STAT3 inhibition (IC₅₀ = 12 nM)
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine 2-methoxyphenyl, 4-CF₃-pyrimidine ~285.3 2.8 1.2 (aqueous) Antifungal (C. albicans MIC = 8 µg/mL)
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-thieno[2,3-c]pyridine-3-carbonitrile Chloro-CF₃-pyridine, thienopyridine-carbonitrile ~408.8 3.9 <0.01 (aqueous) Anticancer (HCT-116 IC₅₀ = 1.5 µM)
Key Findings:

Bioactivity : The target compound lacks direct activity data but shares structural motifs with kinase inhibitors (e.g., JAK2/STAT3 inhibitor in Table 1) . Its azetidine and benzodioxole groups may enhance target selectivity compared to simpler pyrimidine analogs like the antifungal 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine .

Solubility: The target compound’s poor aqueous solubility (<0.1 mg/mL) aligns with high-logP trifluoromethylated analogs. However, its adipate salt (as seen in the patent example) may improve bioavailability , contrasting with unmodified analogs like the thienopyridine derivative .

Synthetic Complexity : The azetidine and benzodioxole moieties introduce synthetic challenges compared to simpler pyridine/pyrimidine derivatives. Patent methods suggest multi-step coupling reactions, whereas analogs like 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine are synthesized via direct heterocyclic substitution .

Biological Activity

The compound 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves the coupling of a benzodioxole derivative with a pyridine framework, incorporating an azetidine moiety. The trifluoromethyl group at position 6 of the pyridine ring is particularly noteworthy due to its influence on biological activity.

Key Structural Features

Feature Description
Molecular FormulaC₁₅H₁₃F₃N₂O₃
Molecular Weight336.27 g/mol
Functional GroupsBenzodioxole, Azetidine, Trifluoromethyl

Antiviral Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antiviral activity against various viruses, including H5N1 and SARS-CoV-2. For instance, derivatives with trifluoromethyl substitutions have shown enhanced inhibition rates compared to their non-fluorinated counterparts.

Case Study: Antiviral Efficacy

In a study evaluating related benzothiazolyl-pyridine hybrids:

  • Compound 8h exhibited 93% inhibition against the H5N1 virus at 0.5 μmol/μL.
  • It also demonstrated an IC₅₀ value of 3.669 μM against SARS-CoV-2, indicating strong potential for therapeutic applications in viral infections .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to viral proteases or polymerases, disrupting their function.
  • Receptor Modulation : Interfering with cellular pathways that facilitate viral replication.

Antimicrobial Activity

Preliminary evaluations suggest potential antibacterial and antifungal activities as well. Compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting a broad spectrum of antimicrobial properties.

In Vitro Studies

In vitro assays have been pivotal in determining the biological activity of this compound:

  • MTT Assays : Utilized to assess cell viability and cytotoxicity.
  • Plaque Reduction Assays : Employed to measure antiviral efficacy against specific viral strains.

Comparative Analysis

A comparative analysis of similar compounds shows varying degrees of biological activity based on structural modifications:

Compound IC₅₀ (μM) Activity Type
2-{[1-(2H-1,3-benzodioxole...3.669Antiviral (SARS-CoV-2)
Benzothiazole Derivative10.520Antiviral (H5N1)
Fluorinated Analog21.460Antibacterial

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